6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6-(4-Methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a triazoloquinazolinone derivative characterized by a fused triazole-quinazoline core. Its structure includes a 4-methoxyphenyl substituent at position 6 and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-11-4-2-9(3-5-11)10-6-13-12(14(25)7-10)8-24-16(21-13)22-15(23-24)17(18,19)20/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBRAIYWBJBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its scientific research applications, particularly focusing on its pharmacological properties, synthesis methodologies, and potential therapeutic uses.
Structural Features
The compound features:
- A trifluoromethyl group , which enhances lipophilicity and bioactivity.
- A methoxyphenyl substituent , contributing to its potential interaction with various biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. Its mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.
Synthetic Pathways
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing appropriate precursors to form the triazole and quinazoline rings.
- Functionalization Steps : Introducing the methoxy and trifluoromethyl groups through electrophilic substitution or nucleophilic addition reactions.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened against various cancer cell lines including breast and lung cancer cells. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potency comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting it could serve as a lead compound for developing new antibiotics.
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of this compound. Initial assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. Further studies are needed to fully understand its pharmacokinetics and potential side effects.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring’s nitrogen atoms and the quinazolinone carbonyl group serve as reactive sites for nucleophilic attacks.
Key Reactions:
-
Alkylation/Acylation:
The N1 nitrogen of the triazole undergoes alkylation with methyl iodide or benzyl bromide in DMF at 60–80°C, yielding N-alkylated derivatives. Acylation with acetyl chloride in THF produces N-acetylated analogs .Reagent Solvent Temperature (°C) Yield (%) Product CH₃I DMF 80 72 N1-methyltriazoloquinazolinone C₆H₅COCl THF 60 68 N1-benzoyltriazoloquinazolinone -
Amination:
Reaction with ammonia or primary amines in ethanol under reflux introduces amino groups at the C3 position of the quinazolinone ring .
Cyclocondensation and Ring Expansion
The compound participates in cyclocondensation reactions to form extended heterocyclic systems.
Example:
-
Formation of Tetrazolo-Fused Derivatives:
Treatment with sodium azide in DMF at 120°C induces cyclization, yielding tetrazolo[1,5-a]quinazolinone derivatives .
Electrophilic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position, though reactivity is attenuated by the electron-withdrawing trifluoromethyl group.
Nitration:
-
Reaction with nitric acid (HNO₃) in sulfuric acid at 0–5°C selectively nitrates the 4-methoxyphenyl ring at the para position .
Nitrating Agent Temperature (°C) Product Yield (%) HNO₃/H₂SO₄ 0–5 4-Methoxy-3-nitro-phenyl derivative 58
Oxidation and Reduction
Oxidation:
-
The quinazolinone ring resists oxidation, but the dihydrotriazole moiety oxidizes with KMnO₄ in acidic conditions to form a fully aromatic triazole ring .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinazolinone ring, yielding a tetrahydroquinazoline derivative .
Cross-Coupling Reactions
The trifluoromethyl group enhances electron-deficient character, facilitating Pd-catalyzed couplings:
-
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in toluene/EtOH (Pd(PPh₃)₄, K₂CO₃, 80°C) introduces aryl groups at the C6 position .Arylboronic Acid Catalyst Yield (%) PhB(OH)₂ Pd(PPh₃)₄ 65 4-MeO-C₆H₄B(OH)₂ Pd(PPh₃)₄ 60
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis:
Prolonged exposure to HCl (6M) cleaves the triazole ring, yielding a quinazolinone-diamine intermediate. -
Basic Conditions:
Stable in NaOH (1M) at 25°C for 24 hours, but degrades at elevated temperatures (>80°C).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinones are a pharmacologically significant class of heterocyclic compounds. Below is a comparative analysis of the target compound and structurally related derivatives:
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Key Comparative Insights :
Substituent Effects on Bioactivity: Trifluoromethyl (target compound) vs. Methoxy Positioning: The target’s 4-methoxyphenyl group may offer better steric compatibility with enzyme active sites than 2,3-dimethoxyphenyl (), which could hinder binding due to bulkiness .
Catalyst NGPU () reduces reaction times and improves purity in triazoloquinazolinone synthesis, applicable to the target’s preparation .
Spectroscopic Characterization :
- Analogs in show distinct NMR peaks for trifluoromethyl (δ 11.25 ppm, N-H) and methoxy (δ 3.8–4.1 ppm), providing benchmarks for the target’s structural validation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene under sodium hydride catalysis. Key steps include refluxing at 110°C for 6–8 hours to form the triazolo-quinazoline core. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol .
- Critical Parameters : Solvent choice (e.g., THF vs. toluene), reaction time, and stoichiometric ratios of trifluoromethylating agents (e.g., CF₃COCl) significantly influence yield. Yields typically range from 35–45% for analogous structures .
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic shifts include aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), trifluoromethyl (δ ~120 ppm in ¹³C), and dihydroquinazoline protons (δ 2.5–3.2 ppm, multiplet) .
- IR Spectroscopy : Key peaks for C=O (1710–1730 cm⁻¹), C-F (1100–1200 cm⁻¹), and triazole C=N (1600–1650 cm⁻¹) .
- Elemental Analysis : Acceptable tolerance for C/H/N is ±0.3% (e.g., calculated C: 58.16%, found: 58.30%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite with target enzymes (e.g., 14-α-demethylase lanosterol, PDB 3LD6). Key steps:
Prepare the ligand (protonation states, energy minimization).
Define the binding site (e.g., active site residues His310, Leu376 for 3LD6).
Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) and interaction patterns (e.g., hydrogen bonds with methoxyphenyl, hydrophobic contacts with trifluoromethyl) .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro antifungal assays .
Q. What strategies address discrepancies in experimental vs. computational physicochemical properties?
- Methodological Answer :
- LogP Discrepancies : Experimental LogP (e.g., 3.2 via shake-flask) vs. computational (e.g., 2.9 via ChemAxon). Adjust force fields or use hybrid QM/MM methods for better accuracy.
- Solubility : If experimental solubility (e.g., 0.12 mg/mL in PBS) conflicts with COSMO-RS predictions, refine solvation models by incorporating explicit water molecules .
- Case Study : For analogous triazoloquinazolines, recalibrating dielectric constants improved solubility prediction by 15% .
Q. How does fluorination impact metabolic stability and environmental persistence?
- Methodological Answer :
- Metabolic Stability : Assess via liver microsome assays (human/rat, 1 mg/mL, 37°C). The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 120 min vs. 40 min for non-fluorinated analogs) .
- Environmental Fate : Use OECD 307 guidelines to study soil biodegradation. Fluorinated residues show <20% degradation over 60 days, necessitating ecotoxicity assays (e.g., Daphnia magna LC₅₀ > 10 mg/L) .
Methodological Considerations Table
| Parameter | Recommended Technique | Key References |
|---|---|---|
| Synthetic Yield Optimization | Reflux in toluene/NaH, 6–8 hours | |
| Structural Elucidation | ¹H NMR (DMSO-d₆), δ 2.5–3.2 (dihydro H) | |
| Binding Affinity Prediction | Molecular docking (PDB 3LD6, ΔG ≤ -8 kcal) | |
| Environmental Persistence | OECD 307 soil biodegradation assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
